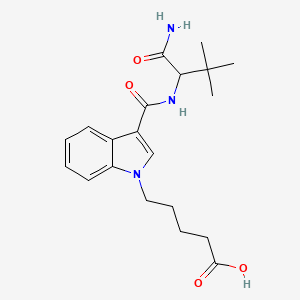
ADBICA N-(4-hydroxypentyl) metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADBICA is a synthetic cannabinoid (CB) that has recently been identified in herbal blends. Structurally, it is a modified aminoalkylindole like many cannabimimetics with pronounced activity at both CB receptors. ADBICA N-(4-hydroxypentyl) metabolite is a potential phase 1 metabolite of ADBICA, based on the known metabolism of other aminoalkylindoles. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Metabolism of Synthetic Cannabinoids
Carlier et al. (2017) investigated the metabolism of ADB-PINACA and its fluoropentyl analog 5F-ADB-PINACA, identifying major metabolic reactions including hydroxylation and glucuronidation of ADB-PINACA. This study highlights the role of hydroxypentyl metabolites in differentiating between the intake of various synthetic cannabinoids (Carlier, Diao, Scheidweiler, & Huestis, 2017).
Identification of Metabolites in Biological Samples
Jang et al. (2014) identified major urinary metabolites of AM-2201, a synthetic cannabinoid, in rats and humans. The study found that the presence of N-(5-hydroxypentyl) metabolite contributes to distinguishing between AM-2201 and JWH-018 abuse (Jang, Yang, Shin, Choi, Chang, & Kim, 2014).
Analytical Methods for Detection of Metabolites
Kul et al. (2020) developed a sensitive and precise method for determining XLR-11 metabolites in urine, including the N-(4-hydroxypentyl) analog, which is essential for forensic analysis (Kul, Cucu, & Ahmad, 2020).
Pharmacological Profiling of Synthetic Cannabinoids
Longworth et al. (2017) conducted a study on the pharmacological profiling of major metabolites of synthetic cannabinoids like APICA and ADB-PINACA, emphasizing the importance of understanding the role of metabolites in the drug's overall pharmacological profile (Longworth, Connor, Banister, & Kassiou, 2017).
Metabolite Profiling for Drug Intake Identification
Wohlfarth et al. (2015) assessed the metabolic stability and identified metabolites of AB-PINACA and 5F-AB-PINACA. This research is significant for forensic and clinical toxicology to identify drug intake (Wohlfarth, Castaneto, Zhu, Pang, Scheidweiler, Kronstrand, & Huestis, 2015).
Eigenschaften
Molekularformel |
C20H29N3O3 |
|---|---|
Molekulargewicht |
359.5 |
InChI |
InChI=1S/C20H29N3O3/c1-13(24)8-7-11-23-12-15(14-9-5-6-10-16(14)23)19(26)22-17(18(21)25)20(2,3)4/h5-6,9-10,12-13,17,24H,7-8,11H2,1-4H3,(H2,21,25)(H,22,26) |
InChI-Schlüssel |
IZMLODTWDCPVEI-UHFFFAOYSA-N |
SMILES |
CC(O)CCCN1C=C(C(NC(C(C)(C)C)C(N)=O)=O)C2=C1C=CC=C2 |
Synonyme |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indole-3-carboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




